molecular formula C11H13N5 B3023269 N-(4,7-dimethylquinazolin-2-yl)guanidine CAS No. 37836-89-8

N-(4,7-dimethylquinazolin-2-yl)guanidine

Cat. No. B3023269
CAS RN: 37836-89-8
M. Wt: 215.25 g/mol
InChI Key: VQPFEJKCILQIMC-UHFFFAOYSA-N
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Description

N-(4,7-dimethylquinazolin-2-yl)guanidine, also known as DMQG, is an organoguanidine compound that has recently gained attention in the scientific community due to its potential applications in the synthesis of various pharmaceuticals, its ability to activate certain biochemical pathways, and its potential to be used as a biochemical probe.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Expeditious Synthesis Approaches : A study demonstrated an efficient silver triflate-catalyzed three-component reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, and carbodiimide to construct a library of 1-(isoquinolin-1-yl)guanidine derivatives. This method shows promise for the rapid synthesis of complex guanidine-containing molecules, which could be useful in various chemical and pharmaceutical applications (Wang et al., 2011).

  • Heterocyclization for Anticancer Agents : Another research effort focused on the cyclocondensations of 3,4-dihydroquinazolin-2-yl guanidine with electrophilic reagents to afford 1,3,5-triazino[2,1-b]quinazolines. This work highlighted the potential of such compounds in the development of new anticancer agents, showcasing the versatility of guanidine derivatives in medicinal chemistry (Dolzhenko et al., 2009).

Biological Applications and Potential Therapeutics

  • Anxiolytic and Antidepressant Potential : Research on melanin-concentrating hormone (MCH) receptor 1 antagonists identified compounds with structures related to N-(4,7-dimethylquinazolin-2-yl)guanidine showing potent anxiolytic and antidepressant activity in rodent models. These findings suggest the potential application of guanidine derivatives in developing treatments for mood disorders (Chaki et al., 2005).

  • Antitumor Activities : A study reported on a divergent 2-chloroquinazolin-4(3H)-one rearrangement technique that efficiently generates guanidines, including twisted-cyclic or ring-fused N-acylguanidines. This method facilitated the synthesis of guanidine derivatives with potent plasma stability, highlighting their potential as antitumor agents (Yan et al., 2020).

  • Antimicrobial Efficacy : The synthesis and evaluation of pyrimidine–quinoline clubbed molecules, derived from reactions involving guanidine nitrate, demonstrated significant antibacterial and antifungal activities. These findings indicate the role of guanidine derivatives in developing new antimicrobial agents (Patel & Mehta, 2010).

properties

IUPAC Name

2-(4,7-dimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-6-3-4-8-7(2)14-11(16-10(12)13)15-9(8)5-6/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFEJKCILQIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275904
Record name N-(4,7-Dimethyl-2-quinazolinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37836-89-8
Record name N-(4,7-Dimethyl-2-quinazolinyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37836-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,7-Dimethyl-2-quinazolinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,7-dimethylquinazolin-2-yl)guanidine
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N-(4,7-dimethylquinazolin-2-yl)guanidine
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N-(4,7-dimethylquinazolin-2-yl)guanidine
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N-(4,7-dimethylquinazolin-2-yl)guanidine
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N-(4,7-dimethylquinazolin-2-yl)guanidine
Reactant of Route 6
N-(4,7-dimethylquinazolin-2-yl)guanidine

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